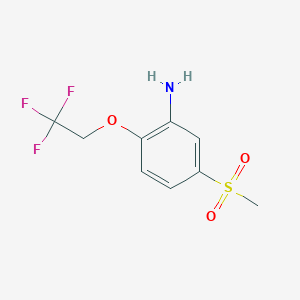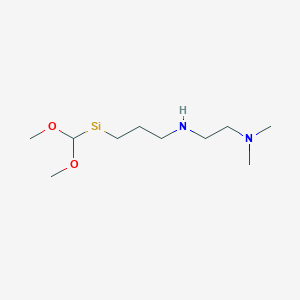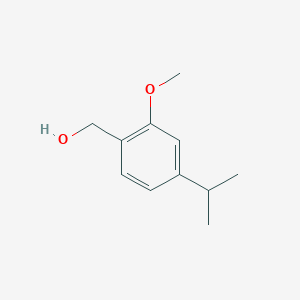
(4-Isopropyl-2-methoxyphenyl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Isopropyl-2-methoxyphenyl)methanol is an organic compound with the molecular formula C11H16O2. It is a derivative of phenol, featuring an isopropyl group at the 4-position and a methoxy group at the 2-position, along with a methanol group attached to the phenyl ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
-
Reduction of (4-Isopropyl-2-methoxyphenyl)methanone
Starting Material: (4-Isopropyl-2-methoxyphenyl)methanone
Reagents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4)
Conditions: The reaction is typically carried out in anhydrous ethanol or tetrahydrofuran (THF) at room temperature.
Procedure: The ketone is dissolved in the solvent, and the reducing agent is added slowly. The reaction mixture is stirred until the reduction is complete, as monitored by thin-layer chromatography (TLC). The product is then isolated by standard workup procedures, including extraction and purification.
-
Grignard Reaction
Starting Material: 4-Isopropyl-2-methoxybenzaldehyde
Reagents: Methylmagnesium bromide (CH3MgBr)
Conditions: The reaction is conducted in anhydrous ether or THF under an inert atmosphere.
Procedure: The aldehyde is added to the Grignard reagent solution, and the mixture is stirred at low temperature. After the reaction is complete, the mixture is quenched with water, and the product is extracted and purified.
Industrial Production Methods
Industrial production of (4-Isopropyl-2-methoxyphenyl)methanol often involves the catalytic hydrogenation of (4-Isopropyl-2-methoxyphenyl)methanone. This method is preferred due to its efficiency and scalability.
Catalyst: Palladium on carbon (Pd/C)
Conditions: Hydrogen gas at a pressure of 1-5 atm, room temperature
Procedure: The ketone is dissolved in a suitable solvent, such as ethanol, and the catalyst is added. The mixture is subjected to hydrogen gas under pressure until the reduction is complete. The catalyst is then filtered off, and the product is purified.
Análisis De Reacciones Químicas
Types of Reactions
-
Oxidation
Reagents: Chromium trioxide (CrO3) in acetic acid
Conditions: Room temperature
Products: (4-Isopropyl-2-methoxyphenyl)methanone
-
Reduction
Reagents: Sodium borohydride (NaBH4)
Conditions: Anhydrous ethanol
Products: (4-Isopropyl-2-methoxyphenyl)methanol
-
Substitution
Reagents: Halogenating agents like thionyl chloride (SOCl2)
Products: (4-Isopropyl-2-methoxyphenyl)methyl chloride
Common Reagents and Conditions
Oxidizing Agents: Chromium trioxide, potassium permanganate (KMnO4)
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Thionyl chloride, phosphorus tribromide (PBr3)
Aplicaciones Científicas De Investigación
Chemistry
Synthesis of Complex Molecules: (4-Isopropyl-2-methoxyphenyl)methanol is used as an intermediate in the synthesis of various complex organic molecules, including pharmaceuticals and agrochemicals.
Biology
Biochemical Studies: This compound is used in studies involving enzyme-catalyzed reactions and metabolic pathways due to its structural similarity to naturally occurring phenolic compounds.
Medicine
Pharmaceutical Development: It serves as a precursor in the synthesis of drugs with potential therapeutic effects, particularly in the development of anti-inflammatory and analgesic agents.
Industry
Fragrance and Flavor Industry: this compound is used as a fragrance ingredient in perfumes and as a flavoring agent in food products.
Mecanismo De Acción
The mechanism of action of (4-Isopropyl-2-methoxyphenyl)methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The methoxy and isopropyl groups contribute to its binding affinity and specificity. In biochemical pathways, it can act as a substrate or inhibitor, modulating the activity of enzymes involved in metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
(4-Methoxyphenyl)methanol: Lacks the isopropyl group, making it less hydrophobic and altering its reactivity.
(4-Isopropylphenyl)methanol: Lacks the methoxy group, affecting its solubility and interaction with biological targets.
(4-Isopropyl-2-methylphenyl)methanol: Has a methyl group instead of a methoxy group, influencing its chemical properties and applications.
Uniqueness
(4-Isopropyl-2-methoxyphenyl)methanol is unique due to the presence of both isopropyl and methoxy groups, which enhance its hydrophobicity and reactivity. This combination of functional groups makes it particularly useful in synthetic chemistry and pharmaceutical development.
Propiedades
Número CAS |
3556-84-1 |
|---|---|
Fórmula molecular |
C11H16O2 |
Peso molecular |
180.24 g/mol |
Nombre IUPAC |
(2-methoxy-4-propan-2-ylphenyl)methanol |
InChI |
InChI=1S/C11H16O2/c1-8(2)9-4-5-10(7-12)11(6-9)13-3/h4-6,8,12H,7H2,1-3H3 |
Clave InChI |
ROHPYPJWGBFGPS-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=CC(=C(C=C1)CO)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(R)-N-[(S)-1-[2-(Dicyclohexylphosphino)phenyl]-2,2-dimethylpropyl]-N,2-dimethylpropane-2-sulfinamide](/img/structure/B12092442.png)
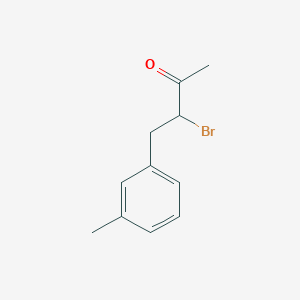



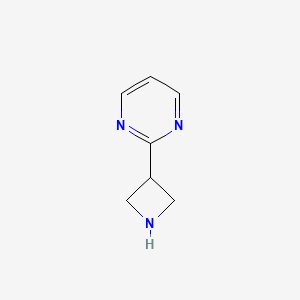
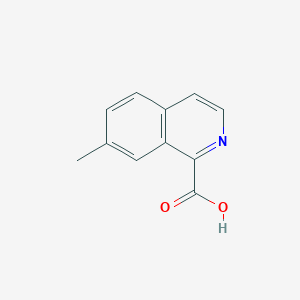


![9,10-Bis(benzyloxy)-3-isobutyl-3,4,6,7-tetrahydro-1H-pyrido[2,1-a]isoquinolin-2(11bH)-one](/img/structure/B12092499.png)
